molecular formula C10H20O2 B163019 Methyl nonanoate CAS No. 1731-84-6

Methyl nonanoate

Cat. No. B163019
CAS RN: 1731-84-6
M. Wt: 172.26 g/mol
InChI Key: IJXHLVMUNBOGRR-UHFFFAOYSA-N
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Patent
US04318860

Procedure details

The foregoing precursors may subsequently be hydrogenated to methyl pelargonate (methyl nonanoate) and pelargonic acid may then be obtained by acid-catalyzed hydrolysis of methyl pelargonate.
Name
methyl pelargonate (methyl nonanoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CCCCCCC)C(O)=O.[C:13]([O:23][CH3:24])(=[O:22])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].C(O)(=O)CCCCCCCC>>[C:13]([O:23][CH3:24])(=[O:22])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|

Inputs

Step One
Name
methyl pelargonate (methyl nonanoate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCCCCC.C(CCCCCCCC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.